1-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide

Description

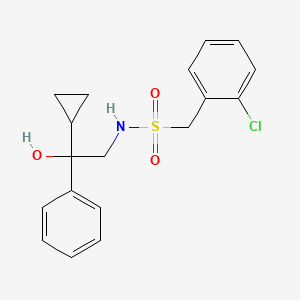

1-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group, a cyclopropyl ring, and a hydroxy-substituted phenylethyl moiety.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c19-17-9-5-4-6-14(17)12-24(22,23)20-13-18(21,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,20-21H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQRQFTZECLTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide , also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a chlorophenyl group, a cyclopropyl moiety, and a methanesulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 335.84 g/mol.

Properties

- Solubility : The compound is generally soluble in organic solvents but may have limited solubility in water.

- Stability : Stability studies indicate that the compound remains stable under various pH conditions, which is crucial for its biological applications.

Research indicates that sulfonamide derivatives often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, the compound may interact with:

- Carbonic Anhydrase : This enzyme plays a role in regulating pH and fluid balance in tissues.

- Phospholipase C : Inhibition of this enzyme can affect signal transduction pathways, particularly in cancer cells .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative properties of this compound. Studies have shown that it possesses activity against various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation.

Case Study: Anticancer Efficacy

In a study examining the antiproliferative effects of similar compounds, results indicated that modifications to the sulfonamide structure could enhance activity against specific cancer types. The following table summarizes findings from related research:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |

| This compound | A549 (Lung) | 18 | Phospholipase C inhibition |

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The following table summarizes antimicrobial activity data:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with analogs from the provided evidence (Table 1):

Table 1: Structural and Functional Group Comparison

Key Observations:

The cyclopropyl and hydroxyl groups in the target compound may increase steric hindrance and hydrogen-bonding capacity, unlike the simpler phenyl group in N-(2-cyanophenyl)-1-phenylmethanesulfonamide.

Synthetic Complexity :

- The bicyclic ketone in 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide suggests multi-step synthesis involving ring-forming reactions, whereas the target compound’s cyclopropyl and hydroxy groups may require specialized reagents (e.g., cyclopropanation agents or hydroxylation catalysts).

Biological Implications :

- Sulfonamides with tertiary amines (e.g., N,N-dimethylmethanesulfonamide in ) often exhibit altered solubility and membrane permeability compared to secondary or primary amines. The target compound’s hydroxyl group could improve aqueous solubility but may also increase metabolic susceptibility.

Pharmacokinetic and Physicochemical Predictions

While experimental data are scarce, computational predictions highlight:

- Metabolic Stability : The hydroxyl group may render the compound susceptible to Phase II conjugation (e.g., glucuronidation), whereas the cyclopropyl ring could slow oxidative metabolism compared to linear alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.